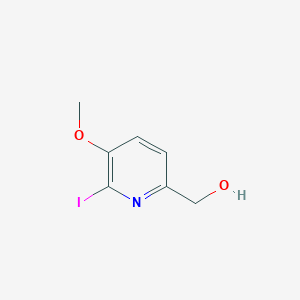

(6-Iodo-5-methoxy-pyridin-2-yl)-methanol

Description

General Overview of Functionalized Pyridines in Heterocyclic Chemistry

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in organic chemistry. nih.gov Its derivatives, known as functionalized pyridines, are ubiquitous structural motifs found in a vast array of naturally occurring compounds, such as vitamins and alkaloids, as well as in synthetic molecules with significant applications. researchgate.net The pyridine scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme. nih.govfrontiersin.org This versatility stems from its unique electronic properties, moderate basicity, and its capacity to act as both a hydrogen bond acceptor and, when protonated, a donor. frontiersin.org

The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of its physicochemical properties, including solubility, lipophilicity, and electronic distribution. frontiersin.org This makes functionalized pyridines essential components in drug discovery, agrochemicals, and materials science. nih.gov Common synthetic transformations involving the pyridine ring include electrophilic substitution, which typically occurs at the 3-position under harsh conditions, and nucleophilic substitution, which is favored at the 2- and 4-positions. The nitrogen atom itself can be alkylated or oxidized, further expanding the synthetic possibilities.

Significance of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol as a Privileged Building Block for Chemical Research

This compound is a trifunctionalized pyridine derivative that has emerged as a highly valuable and privileged building block in chemical research. Its significance lies in the strategic placement of three distinct functional groups—an iodo, a methoxy (B1213986), and a hydroxymethyl group—each offering a unique handle for synthetic manipulation.

The presence of an iodine atom at the 6-position is particularly noteworthy. Halogenated pyridines, especially iodo-pyridines, are key substrates in a multitude of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group for reactions such as Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination, and various carbonylation reactions. This allows for the straightforward introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups, at this position.

The methoxy group at the 5-position serves as an electron-donating group, which can influence the reactivity and regioselectivity of reactions on the pyridine ring. It can also modulate the basicity of the pyridine nitrogen. nih.gov Furthermore, the methoxy group can be a precursor to a hydroxyl group via ether cleavage, providing another point for diversification or for mimicking the structure of natural phenols.

The hydroxymethyl group at the 2-position provides a versatile site for further transformations. It can be oxidized to an aldehyde or a carboxylic acid, enabling a host of subsequent reactions like Wittig olefination, reductive amination, or amide bond formation. Alternatively, the hydroxyl group can undergo esterification or etherification to introduce other functionalities. The development of (pyridin-2-yl)methanol derivatives as selective antagonists for transient receptor potential vanilloid 3 (TRPV3) highlights the pharmacological relevance of this particular structural motif. nih.gov

The combination of these three functional groups in a single, stable molecule makes this compound a powerful intermediate for the construction of complex molecular architectures and for the generation of chemical libraries for drug discovery and materials science research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 154497-85-5 | bldpharm.com |

| Molecular Formula | C₇H₈INO₂ | researchgate.net |

| Molecular Weight | 265.05 g/mol | researchgate.net |

| Appearance | Solid | sigmaaldrich.com |

Scope and Research Objectives for Advanced Studies on this compound

The unique structural features of this compound open up numerous avenues for advanced research. Future studies could be directed towards several key objectives:

Exploration of Novel Synthetic Methodologies: A primary objective is to leverage the trifunctional nature of the compound to develop novel and efficient synthetic routes to complex heterocyclic systems. This includes sequential or one-pot multi-component reactions that utilize the differential reactivity of the iodo, methoxy, and hydroxymethyl groups.

Application in Medicinal Chemistry: A significant area of research involves using this building block for the synthesis of new classes of compounds with potential biological activity. Given the prevalence of the pyridine scaffold in pharmaceuticals, this compound serves as an ideal starting point for creating libraries of analogues for screening against various therapeutic targets. nih.govresearchgate.net Research could focus on synthesizing derivatives as kinase inhibitors, receptor antagonists, or antimicrobial agents.

Development of Functional Materials: The rigid, aromatic nature of the pyridine core, combined with its versatile functional handles, makes it a candidate for the synthesis of novel organic materials. Research objectives could include the preparation of new ligands for catalysis, organic light-emitting diode (OLED) materials, or chemosensors. researchgate.net

Detailed Physicochemical Profiling: Comprehensive studies to fully characterize the compound's reactivity profile under various conditions would be valuable. This includes quantifying the influence of the methoxy group on the reactivity of the iodo-substituent in cross-coupling reactions and exploring the coordination chemistry of the pyridine nitrogen in the presence of the other functional groups.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Position | Potential Reactions |

|---|---|---|

| Iodo | C-6 | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille, and Negishi cross-coupling; Carbonylation; Reduction. |

| Methoxy | C-5 | O-Demethylation (to form a hydroxyl group). |

| Hydroxymethyl | C-2 | Oxidation (to aldehyde or carboxylic acid); Esterification; Etherification; Conversion to halomethyl or aminomethyl groups. |

Structure

3D Structure

Properties

IUPAC Name |

(6-iodo-5-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYGESYWHKNBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)CO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Iodo 5 Methoxy Pyridin 2 Yl Methanol and Its Precursors

Strategies for the Construction of the Pyridine (B92270) Core

The formation of the foundational pyridine scaffold can be approached through various synthetic strategies, broadly categorized into cyclization and annulation reactions, and de novo synthesis routes.

Cyclization Reactions and Annulation Approaches

Cyclization and annulation reactions are powerful methods for constructing the pyridine ring from acyclic precursors. These methods often involve the formation of one or two bonds to close the ring. A prominent example is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. sigmaaldrich.comsigmaaldrich.com While versatile, achieving the specific 2,5,6-substitution pattern of the target molecule through a classical Hantzsch approach can be challenging and may require carefully chosen, complex starting materials.

More contemporary annulation strategies offer alternative pathways. For instance, [4+2] cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct the pyridine ring. nih.govdocbrown.info These reactions can involve various diene and dienophile components, including vinylallenes and sulfonyl cyanides, to generate highly substituted pyridines. nih.gov Metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules also provide a convergent route to substituted pyridines. acs.org

Another approach involves the cascade annulation of readily available starting materials. For example, a metal-free cascade annulation of isopropene derivatives with an ammonia source and a carbon source can yield diverse substituted pyridines with high selectivity. illinois.edu Similarly, domino Knoevenagel condensation–intramolecular aldol (B89426) cyclization sequences can lead to poly-functionalized pyridine moieties. chemicalbook.com

Table 1: Examples of Cyclization and Annulation Reactions for Pyridine Synthesis

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Ref. |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester, Ammonia | Oxidizing agent (e.g., HNO₃, air) | Substituted Pyridines | sigmaaldrich.comsigmaaldrich.com |

| [4+2] Cycloaddition | Vinylallene, Sulfonyl Cyanide | Heat or Base | Highly Substituted Pyridines | nih.gov |

| [2+2+2] Cycloaddition | Nitrile, Alkynes | Metal catalyst (e.g., Co(II)) | Substituted Pyridines | acs.org |

| Cascade Annulation | Isopropene derivative, NH₄I, Formaldehyde (B43269) | None (metal-free) | Substituted Pyridines | illinois.edu |

De Novo Synthesis Routes for Pyridine Ring Formation

De novo synthesis involves the construction of the pyridine ring from simple, acyclic precursors, often in a one-pot fashion. These methods provide a high degree of flexibility in introducing various substituents. Numerous named reactions fall under this category, including the Bohlmann-Rahtz pyridine synthesis and the Kröhnke pyridine synthesis. illinois.edu

Modern de novo syntheses often employ transition-metal catalysis to achieve high efficiency and regioselectivity. For example, rhodium-catalyzed C-H activation and insertion can be used to construct 3-carbonyl pyridines. illinois.edu Base-catalyzed multicomponent reactions (MCRs) of ynals, isocyanides, and amines or alcohols offer a metal-free and environmentally benign route to highly decorated pyridine derivatives. acs.orgorganic-chemistry.org

A modular approach to substituted pyridines involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. acs.org This method allows for flexible control over the substitution pattern with good functional group tolerance.

Regioselective Functionalization of the Pyridine Ring

A more common and often more practical approach to synthesizing (6-Iodo-5-methoxy-pyridin-2-yl)-methanol involves the functionalization of a pre-existing, simpler pyridine derivative. This strategy relies on the ability to introduce the iodo, methoxy (B1213986), and hydroxymethyl groups at specific positions on the pyridine ring. A plausible precursor for such a strategy is a 2-picoline derivative.

Introduction of the Iodine Moiety via Halogenation Techniques

The introduction of an iodine atom at the C6 position of a 5-methoxypyridine derivative is a key step. Direct C-H iodination of pyridines can be achieved using various reagents and conditions. Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in the presence of potassium iodide (KI) in aqueous media, have been shown to be effective for the regioselective iodination of N-heterocycles under ambient conditions. nih.gov

For substrates with specific substitution patterns, the regioselectivity of iodination can be controlled. For instance, the iodination of quinolines and pyridones can occur at the C3 and C5 positions. ambeed.comresearchgate.net In some cases, the presence of a methoxy group can direct iodination to an adjacent position. Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in combination with elemental iodine, can also be used for the iodination of aromatic compounds. nih.gov

A plausible route to the target compound could involve the iodination of a precursor such as (5-methoxypyridin-2-yl)methanol.

Table 2: Reagents for Regioselective Iodination

| Reagent System | Substrate Type | Position of Iodination | Ref. |

| PIDA / KI / H₂O | Pyrazolo[1,5-a]pyrimidines | C3 | nih.gov |

| I₂ / K₂S₂O₈ / Ce(NO₃)₃ | Quinolines | C3 | ambeed.com |

| Ag₂SO₄ / I₂ | Chlorinated Phenols | Ortho to hydroxyl | nih.gov |

Installation of the Methoxy Group through Etherification Methods

The methoxy group at the C5 position can be introduced through etherification of a corresponding hydroxypyridine precursor. For example, starting from a 5-hydroxypyridine derivative, Williamson ether synthesis using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base would install the methoxy group.

Alternatively, a precursor such as 2-bromo-5-hydroxypyridine (B120221) could be methoxylated. The synthesis of 2-bromo-5-methoxypyridine (B47582) has been reported from 2,5-dibromopyridine (B19318) by reaction with sodium hydroxide (B78521) in methanol (B129727). chemicalbook.com This bromo-methoxy-pyridine can then be a versatile intermediate for further functionalization. Another route starts from 2-amino-5-methoxypyridine, which can be converted to 2-bromo-5-methoxypyridine via a Sandmeyer-type reaction. chemicalbook.com

Formation of the Hydroxymethyl Substituent from Precursors

The hydroxymethyl group at the C2 position can be formed through the reduction of a corresponding carboxylic acid or aldehyde. A practical synthetic route could involve the preparation of 6-iodo-5-methoxypyridine-2-carboxylic acid, which is commercially available or can be synthesized, followed by its reduction.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. docbrown.infomasterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Table 3: Reduction of Carboxylic Acids to Alcohols

| Reducing Agent | Substrate | Solvent | General Conditions | Ref. |

| LiAlH₄ | Carboxylic Acid | Anhydrous Ether (e.g., THF) | 1. Addition of LiAlH₄ at 0 °C to rt2. Aqueous workup | docbrown.infomasterorganicchemistry.commasterorganicchemistry.comyoutube.com |

Alternatively, the hydroxymethyl group can be introduced by the reduction of a corresponding aldehyde. The synthesis of 6-iodo-5-methoxypyridine-2-carboxaldehyde would be a key step, which could then be reduced to the target alcohol using a milder reducing agent such as sodium borohydride (B1222165) (NaBH₄).

A plausible synthetic pathway to this compound could therefore commence with the synthesis of 2-bromo-5-methoxypyridine. chemicalbook.comchemicalbook.com This intermediate could then undergo a halogen-dance reaction or a metal-halogen exchange followed by carboxylation to yield 6-bromo-5-methoxypyridine-2-carboxylic acid. Subsequent halogen exchange (bromo to iodo) and reduction of the carboxylic acid would furnish the final product.

Protecting Group Strategies for Directed Synthesis of this compound Analogs

The synthesis of complex substituted pyridines such as this compound and its analogs often necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The strategic selection, introduction, and removal of these groups are critical for achieving the desired molecular architecture, particularly when dealing with multiple reactive functional groups like the hydroxyl (-OH) group and the pyridine nitrogen.

The primary functional group requiring protection in the synthesis of this compound analogs is the hydroxymethyl group. This group is susceptible to oxidation or other transformations under the conditions required for reactions at other parts of the molecule, such as iodination or cross-coupling reactions. The choice of protecting group is dictated by its stability under the planned reaction conditions and the mildness of the conditions required for its subsequent removal.

Common strategies for protecting the alcohol functionality include conversion to ethers or esters. For instance, silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are frequently employed. These are generally stable under a variety of non-acidic reaction conditions but can be readily cleaved using fluoride (B91410) ion sources (e.g., TBAF) or acidic hydrolysis.

Another important consideration is the potential need to protect the pyridine nitrogen itself. While the nitrogen atom in pyridine is less nucleophilic than in aliphatic amines, it can still react with certain electrophiles or coordinate to metal catalysts, thereby interfering with the desired reaction pathway. Protonation or the use of protecting groups like N-oxides can modulate the reactivity of the pyridine ring.

In the context of synthesizing a library of analogs, orthogonal protecting group strategies are particularly valuable. iris-biotech.de An orthogonal set of protecting groups allows for the selective deprotection of one functional group while others remain protected. iris-biotech.de For example, a TBDMS group protecting the alcohol could be removed with fluoride ions, while an N-Boc group on a different part of an analog remains intact, allowing for further specific modification at the nitrogen.

Stability: The protecting group must withstand the conditions of subsequent synthetic steps. For example, during an electrophilic iodination step, the protecting group must not be cleaved or react with the iodinating agent.

Ease of Introduction and Removal: The reactions to add and remove the protecting group should be high-yielding and not affect other parts of the molecule.

Compatibility: The protecting group should be compatible with other functional groups present in the molecule. numberanalytics.com

Table 1: Common Protecting Groups for Hydroxyl Functions in Pyridine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Characteristics |

|---|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid | Stable to a wide range of reagents; cleaved by fluoride or acid. |

| Pivaloyl | Piv | Pivaloyl chloride, Pyridine | Base (NaOH, LiOH), Hydrazine | Robust; often used when strong acid/base lability is not desired. numberanalytics.com |

| Benzyl | Bn | Benzyl bromide, NaH | Hydrogenolysis (H₂, Pd/C) | Stable to many acidic and basic conditions. |

Optimized Reaction Conditions and Scalability Studies for Synthesis

The efficient synthesis of this compound relies on well-optimized reaction conditions for each synthetic step, from the creation of the core pyridine structure to the final functionalization. Scalability, the ability to produce larger quantities of the compound, is a key consideration and often requires moving from laboratory-scale procedures to more robust, cost-effective, and safer industrial processes. semanticscholar.orgresearchgate.net

Precursor Synthesis and Optimization

A common precursor for this synthesis is a 5-methoxypyridine derivative. For instance, 5-bromo-2-methoxypyridine (B44785) can be synthesized from 2,5-dibromopyridine by reacting it with sodium hydroxide in methanol under reflux, a method reported to achieve high yields of up to 98%. chemicalbook.com This precursor can then undergo a halogen-metal exchange followed by reaction with an electrophile like formaldehyde to introduce the hydroxymethyl group, or participate in cross-coupling reactions. A patent describes the synthesis of 2-methoxypyridine-5-boronic acid pinacol (B44631) ester from 5-bromo-2-methoxypyridine, which is a versatile intermediate for further functionalization. google.com

Iodination Reaction Optimization

The introduction of the iodine atom at the C-6 position is a critical step. Electrophilic iodination of pyridine rings can be challenging due to the ring's relative electron deficiency. Optimization of this step is crucial for achieving high yield and regioselectivity. Studies on the iodination of related aromatic and heterocyclic systems provide insight into optimal conditions.

Key variables in the iodination reaction include the choice of iodinating agent, the base, the solvent, and the temperature. Common iodinating agents include molecular iodine (I₂) and N-Iodosuccinimide (NIS). The reaction often requires a base to neutralize the HI byproduct and can be influenced by the solvent system. For example, in the α-iodination of related nitroolefins, a screen of conditions found that using iodine as the electrophile with potassium carbonate as the base in a polar protic solvent mixture provided the optimal yield. researchgate.net Environmentally friendly methods, such as using iodine and silver nitrate (B79036) under solvent-free grinding conditions, have also been developed for the iodination of other heterocycles like pyrimidines, which could be adapted. nih.gov

Table 2: Example of Optimization Parameters for an Iodination Reaction (Based on data for α-iodination of β-nitrostyrene, illustrating the optimization process) researchgate.net

| Entry | Iodine (equiv.) | Base (equiv.) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 2.0 | Triethylamine (1.5) | Cyclohexane | 0 |

| 2 | 2.0 | Triethylamine (1.5) | THF | 0 |

| 3 | 2.2 | Sodium Bicarbonate (1.5) | Methanol | 45 |

| 4 | 2.2 | Sodium Carbonate (1.5) | Methanol | 52 |

| 5 | 2.2 | Potassium Carbonate (1.5) | Methanol | 68 |

| 6 | 2.2 | Potassium Carbonate (1.5) | Ethanol | 65 |

This table is illustrative of a typical optimization process for an iodination reaction and is adapted from related literature. The specific conditions for this compound would require specific experimental determination.

Scalability Studies

Scaling up the synthesis of functionalized pyridines presents challenges related to cost, safety, and efficiency. semanticscholar.org Research into scalable syntheses often focuses on developing one-pot transformations to minimize purification steps and the use of expensive or hazardous reagents. researchgate.net For instance, the use of inexpensive and readily available catalysts like copper(II) chloride has been shown to be effective and scalable for the synthesis of certain pyridine derivatives. semanticscholar.org Microwave-assisted organic synthesis is another technique that can enhance reaction rates and provide a scalable route for constructing heterocyclic compounds. acs.org For the synthesis of this compound, a scalable approach would likely involve a streamlined process starting from a commercially available pyridine, minimizing intermediate isolations, and using robust, well-understood reactions like Sandmeyer reactions or directed ortho-metalation followed by iodination.

Reactivity and Transformational Chemistry of 6 Iodo 5 Methoxy Pyridin 2 Yl Methanol

Reactions Involving the Iodo Substituent

The iodine atom on the pyridine (B92270) ring is a versatile handle for introducing molecular complexity, primarily through cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The iodo substituent at the 6-position of the pyridine ring makes the compound an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond.

Suzuki Coupling: This reaction involves the coupling of the iodo-pyridine with an organoboron compound. It is widely used to form biaryl structures. For instance, the reaction of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol with various arylboronic acids in the presence of a palladium catalyst and a base would yield the corresponding 6-aryl-5-methoxypyridin-2-yl)-methanol derivatives.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly useful for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would produce a 6-alkynyl-5-methoxypyridin-2-yl)-methanol. wikipedia.org The mild reaction conditions, often at room temperature and with a mild base, make it suitable for complex molecule synthesis. wikipedia.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl > F, making iodo-substituted compounds like this compound highly reactive substrates. wikipedia.org

Table 1: Examples of Sonogashira Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | (6-Alkynyl-5-methoxy-pyridin-2-yl)-methanol | wikipedia.org |

| Iodinated alcohol | Tris(isopropyl)silylacetylene | Not specified | Alkyne intermediate for bulgaramine (B1211443) synthesis | wikipedia.org |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Not specified | Bis(4-bromophenyl)acetylene | wikipedia.org |

Heck and Stille Reactions: While specific examples with this compound are not detailed in the provided results, the high reactivity of the iodo-substituent suggests its suitability for Heck (coupling with an alkene) and Stille (coupling with an organotin compound) reactions.

Nucleophilic Aromatic Substitution Reactions at the Iodo Position

In electron-deficient aromatic systems like pyridine, nucleophilic aromatic substitution (SNA) can occur. However, the typical leaving group ability in SNAr reactions is F > NO2 > Cl ≈ Br > I. nih.gov This indicates that iodide is generally a poor leaving group in these reactions. For pyridinium (B92312) compounds, a different reactivity order has been observed where the reactivity of iodo-substituted compounds is comparable to that of chloro- and bromo-substituted ones. nih.gov The reaction mechanism can be complex, sometimes involving rate-determining deprotonation of an intermediate. nih.gov

Transformations at the Hydroxymethyl Group

The hydroxymethyl group at the 2-position of the pyridine ring is another key site for functionalization, allowing for oxidation, reduction, and derivatization.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. The choice of reagent determines the oxidation state of the product. Mild oxidizing agents would yield the corresponding aldehyde, 6-iodo-5-methoxy-pyridine-2-carbaldehyde, while stronger oxidizing agents would lead to the formation of 6-iodo-5-methoxy-picolinic acid. A reported method for the oxidation of pyridine-2-methanols to esters involves silver(I) oxide and 2-iodopropane (B156323) in dioxane at room temperature. researchgate.net This method has been shown to be effective for various substituted pyridine-2-methanols. researchgate.net

Reductive Transformations of the Hydroxymethyl Group

The hydroxymethyl group is already in a reduced state. Further reduction would involve the complete removal of the hydroxyl group to form a methyl group, yielding 6-iodo-5-methoxy-2-methylpyridine. This transformation can be achieved through a two-step process involving conversion of the alcohol to a better leaving group (e.g., a tosylate or halide) followed by reduction.

Esterification and Etherification Reactions of the Hydroxyl Moiety

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or other methods to form ethers.

Table 2: Potential Transformations of the Hydroxymethyl Group

| Reaction Type | Reagents | Product | Reference |

| Oxidation to Ester | Ag2O, 2-iodopropane, dioxane | Isopropyl 6-iodo-5-methoxypicolinate | researchgate.net |

| Esterification | Carboxylic acid (or derivative), Acid catalyst | (6-Iodo-5-methoxy-pyridin-2-yl)methyl ester | |

| Etherification | Alkyl halide, Base | 2-(Alkoxymethyl)-6-iodo-5-methoxypyridine |

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the 5-position of the pyridine ring is a key functional group that can potentially undergo several types of reactions.

Ether Cleavage Reactions

The cleavage of the methyl ether in this compound to yield the corresponding phenol, (6-Iodo-5-hydroxy-pyridin-2-yl)-methanol, is a theoretically viable transformation. Generally, the cleavage of aryl methyl ethers requires harsh conditions and strong acids or specific demethylating agents. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the methyl group.

Table 1: General Reagents for Aryl Methyl Ether Cleavage

| Reagent Class | Specific Examples | General Conditions |

| Strong Protic Acids | HBr, HI | High temperatures, often with a scavenger for the liberated methyl halide. |

| Lewis Acids | BBr₃, BCl₃ | Often used at low temperatures, followed by aqueous workup. |

| Nucleophilic Reagents | Thiolates (e.g., sodium dodecanethiolate) | High boiling point solvents, elevated temperatures. |

This table represents general methodologies and does not reflect experimentally verified conditions for this compound.

Electrophilic Aromatic Substitution Pathways on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating methoxy group at the 5-position and the deactivating iodo- and hydroxymethyl groups will influence the regioselectivity of any potential substitution.

The methoxy group is an ortho-, para-directing activator, while the nitrogen atom deactivates the ortho and para positions relative to the meta position. In this specific molecule, the positions ortho (4-position) and para (2-position, already substituted) to the methoxy group are electronically activated. The 3-position is meta to the methoxy group. The directing effects of the iodo and hydroxymethyl groups also need to be considered. Without specific experimental data for this compound, predicting the outcome of electrophilic aromatic substitution remains speculative.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Potential Product(s) |

| Nitration | NO₂⁺ | Nitrated pyridine derivative |

| Halogenation | Br⁺, Cl⁺ | Halogenated pyridine derivative |

| Sulfonation | SO₃ | Sulfonated pyridine derivative |

| Friedel-Crafts Alkylation/Acylation | R⁺, RCO⁺ | Generally not effective on pyridines |

This table is illustrative of potential transformations and is not based on reported reactions for this compound.

Pyridine Nitrogen Reactivity and Metal Complexation Studies

The lone pair of electrons on the pyridine nitrogen atom makes it a potential site for reactivity, including N-alkylation, N-oxidation, and coordination to metal centers.

The nitrogen atom of the pyridine ring can act as a nucleophile and a ligand in coordination chemistry. The presence of the hydroxymethyl group at the 2-position and the methoxy group at the 5-position could influence the electronic properties and steric environment of the nitrogen, thereby affecting its reactivity and complexation behavior.

While a wide variety of pyridine-based ligands have been studied for their ability to form metal complexes, specific studies involving this compound as a ligand are not readily found in the literature. The combination of the pyridine nitrogen and the hydroxyl group of the hydroxymethyl substituent could potentially allow for bidentate chelation to a metal center, forming a stable five-membered ring.

Table 3: Potential Metal Complexation

| Metal Ion | Potential Coordination Mode | Potential Complex |

| Transition Metals (e.g., Cu²⁺, Zn²⁺, Pd²⁺) | Monodentate (via Pyridine-N) or Bidentate (via Pyridine-N and Hydroxymethyl-O) | Metal complex of this compound |

This table outlines theoretical possibilities for metal complexation. No specific complexes with this compound have been reported in the searched literature.

Derivatization and Analog Synthesis Utilizing 6 Iodo 5 Methoxy Pyridin 2 Yl Methanol

Design Principles for Novel Pyridine (B92270) Derivatives based on (6-Iodo-5-methoxy-pyridin-2-yl)-methanol Scaffold

The design of new chemical entities from the this compound scaffold is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and scaffold hopping. Pyridine-based structures are integral to numerous approved drugs, particularly as kinase inhibitors, where the pyridine ring often acts as a hinge-binding motif. mdpi.com The strategic design of derivatives from this specific scaffold leverages its distinct functional groups to optimize pharmacological properties.

The primary handle for diversification is the iodo group at the 6-position. This site is ideal for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. organic-chemistry.orgnih.gov This allows for the systematic exploration of the chemical space around the pyridine core to enhance target affinity and selectivity. For instance, in the development of kinase inhibitors, introducing aryl or heteroaryl moieties at this position can target hydrophobic pockets within the ATP-binding site. nih.govnih.gov

The 5-methoxy group electronically influences the pyridine ring, potentially affecting reaction outcomes and the pKa of the pyridine nitrogen, which can be crucial for target engagement. The hydroxymethyl group at the 2-position provides a site for introducing polarity, improving solubility, and forming hydrogen bonds with biological targets. It can be further modified through oxidation, esterification, or etherification to fine-tune the molecule's pharmacokinetic profile.

| Functional Group | Position | Role in Design | Potential Modifications |

| Iodo | 6 | Primary site for diversification via cross-coupling | Arylation, alkynylation, amination, cyanation |

| Methoxy (B1213986) | 5 | Electronic modulation, potential metabolic site | Demethylation to hydroxyl for new H-bonding site |

| Hydroxymethyl | 2 | Introduces polarity, H-bonding, solubility | Oxidation, esterification, etherification, amination |

Synthesis of Structurally Modified Analogs for Mechanistic Probes

Structurally modified analogs of this compound are synthesized to serve as mechanistic probes, helping to elucidate biological pathways or validate drug targets. These probes are designed with specific functionalities that allow for the study of molecular interactions, enzyme activity, or metabolic fate.

One common strategy involves creating prodrugs. For example, the hydroxymethyl group can be esterified to produce a more lipophilic analog that can passively diffuse across cell membranes. Once inside the cell, endogenous esterases can hydrolyze the ester, releasing the active parent compound. This approach was demonstrated in a study of a pyridine carboxamide derivative, where an amidase was required to activate the molecule. nih.gov Similarly, analogs of this compound could be synthesized as esters or carbonates to probe for intracellular enzymatic activity.

Another approach is the synthesis of photoaffinity labels or "clickable" analogs. The iodo-substituent can be replaced with an azido (B1232118) or terminal alkyne group via Sonogashira coupling. organic-chemistry.org These functional groups can then be used in bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. These tagged analogs are invaluable for identifying binding partners and visualizing the subcellular localization of the parent compound.

Furthermore, systematic modification of the scaffold helps to dissect the specific contributions of each functional group to biological activity.

Key Modifications for Mechanistic Probes:

| Modification Target | Reagents/Reaction | Resulting Functional Group | Application as Probe |

| 6-Iodo | Terminal Alkyne, Pd/Cu catalyst | 6-Alkynyl | "Click" chemistry handle |

| 2-Hydroxymethyl | Acyl Chloride, Pyridine | 2-Acyloxymethyl | Prodrug for esterase activity |

| 6-Iodo | NaN3, CuI | 6-Azido | Photoaffinity labeling, "Click" chemistry |

| 2-Hydroxymethyl | PCC, DCM | 2-Formyl | Reactive handle for conjugation |

Incorporation into Polycyclic and Heterocyclic Ring Systems

The this compound scaffold is a valuable precursor for the synthesis of more complex polycyclic and heterocyclic systems. Such fused-ring structures are prevalent in natural products and pharmacologically active compounds, often exhibiting enhanced target specificity and novel mechanisms of action.

The dual functionality of the iodo and hydroxymethyl groups allows for a variety of cyclization strategies. For example, the hydroxymethyl group can be oxidized to a carboxylic acid or a nitrile. A subsequent intramolecular reaction or a multi-component reaction can then form a new ring. A nitrile derivative, for instance, could undergo a [3+2] annulation with an azide (B81097) or hydrazide to construct a triazole or oxadiazole ring attached to the pyridine core. acs.org

Palladium-catalyzed intramolecular reactions are particularly powerful for this purpose. The iodo-substituent can participate in intramolecular Heck or Sonogashira coupling reactions if a suitable reactive partner is tethered to the 2-position (e.g., via an ether or ester linkage from the hydroxymethyl group). This can lead to the formation of fused furanopyridines or pyranopyridines.

Literature provides numerous examples of building complex heterocycles from functionalized pyridine precursors. Thieno[2,3-b]pyridines, for instance, have been synthesized and subsequently elaborated into pyridothienopyrimidines and other multi-ring systems with significant biological activity. researchgate.net Similarly, imidazo[1,2-a]pyridine (B132010) building blocks have been used to construct pyridine-annulated purine (B94841) analogs as potential anticancer agents. researchgate.net These established synthetic routes highlight the potential of this compound as a starting point for generating novel, complex heterocyclic architectures.

| Reaction Type | Key Functional Group | Resulting Heterocyclic System | Reference Strategy |

| Intramolecular Cyclization | 6-Iodo and a tethered alkyne | Fused Furan/Pyran Ring | Domino Sonogashira Coupling organic-chemistry.org |

| [3+2] Annulation | 2-Nitrile (from oxidation) | Appended 1,2,4-Triazole | Annulation of Heteroaryl Carbonitriles acs.org |

| Multi-step Cyclocondensation | 2-Carboxamide (from oxidation) | Fused Pyridothienopyrimidine | Synthesis from Thienopyridines researchgate.net |

| Cascade Transformation | 6-Iodo and tethered alkyne | Indolizine-fused systems | Pd(II)-Catalyzed Cascade acs.org |

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is achiral, it can be used as a prochiral starting material for the synthesis of enantiomerically enriched derivatives. The introduction of chirality is a critical step in drug development, as different enantiomers of a molecule often exhibit vastly different pharmacological activities and metabolic profiles.

A primary strategy for introducing a stereocenter involves the oxidation of the primary alcohol at the 2-position to an aldehyde or ketone. For example, oxidation of the hydroxymethyl group would yield 6-iodo-5-methoxy-picolinaldehyde. This aldehyde can then be subjected to a variety of stereoselective nucleophilic addition reactions. The use of chiral organometallic reagents (e.g., Grignard or organolithium reagents in the presence of a chiral ligand like (-)-sparteine) or asymmetric allylation/crotylation reactions (e.g., Brown or Roush conditions) can generate chiral secondary alcohols with high enantiomeric excess.

Alternatively, if a related precursor such as 2-acetyl-6-iodo-5-methoxypyridine were available, the prochiral ketone could be reduced asymmetrically. Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst or Noyori's chiral ruthenium catalysts are highly effective for the stereoselective reduction of ketones to chiral alcohols.

Such stereoselective transformations are fundamental in modern organic synthesis and have been applied to produce a wide range of chiral heterocyclic compounds. nih.gov The resulting chiral alcohols derived from the this compound scaffold could serve as key intermediates for the synthesis of enantiomerically pure drugs, such as the stereospecific synthesis of the antimalarial drug quinine, which features a chiral methanol (B129727) group on a quinoline (B57606) core. mdpi.com

Mechanistic Organic Chemistry and Kinetic Investigations

Reaction Mechanism Elucidation for Key Transformations of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol

Detailed experimental studies elucidating the reaction mechanisms for key transformations of this compound are not prominently available. However, based on its structure, several key transformations can be anticipated, with mechanisms analogous to well-established organic reactions.

One of the most significant potential transformations involves the carbon-iodine bond. The iodo-group at the 6-position of the pyridine (B92270) ring is susceptible to a variety of cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, the likely mechanism would follow the established catalytic cycle involving a palladium(0) species. This cycle would consist of:

Oxidative Addition: The palladium(0) catalyst would insert into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation: A boronic acid or ester, activated by a base, would transfer its organic group to the palladium(II) complex, displacing the iodide.

Reductive Elimination: The two organic moieties on the palladium center would couple and be eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.

Another key reaction would be the transformation of the primary alcohol group. Oxidation of the methanol (B129727) moiety to an aldehyde or a carboxylic acid would likely proceed through standard mechanisms depending on the oxidant used. For example, with a chromium-based reagent, the mechanism would involve the formation of a chromate (B82759) ester followed by an elimination step.

Kinetic Studies of Reaction Rates and Pathways

Specific kinetic data for reactions involving this compound are not found in the surveyed literature. However, general principles of chemical kinetics allow for predictions about the factors influencing its reaction rates. acs.orgkhanacademy.orgyoutube.comyoutube.comyoutube.com

For a palladium-catalyzed cross-coupling reaction, the rate would be influenced by several factors, which could be studied using techniques like initial rate methods or by monitoring the reaction progress over time. The general rate law for such a reaction is often complex but can sometimes be simplified under certain conditions. For instance, if the oxidative addition is the rate-determining step, the reaction rate would be expected to be first order in both the palladium catalyst and this compound. youtube.com

Table 1: Factors Potentially Influencing Reaction Rates

| Factor | Expected Influence on Rate |

| Concentration of Reactants | Increasing the concentration of this compound or the coupling partner would generally increase the reaction rate. |

| Catalyst Loading | A higher concentration of the palladium catalyst would lead to a faster reaction, assuming the catalyst does not undergo deactivation. |

| Temperature | As with most chemical reactions, increasing the temperature would increase the rate constant according to the Arrhenius equation, leading to a faster reaction. |

| Solvent | The choice of solvent can significantly impact reaction rates by influencing the solubility of reactants and the stability of intermediates. |

| Ligand on Catalyst | The electronic and steric properties of the ligand on the palladium catalyst play a crucial role in the efficiency of the catalytic cycle and thus the overall reaction rate. |

This table is based on general principles of chemical kinetics and not on specific experimental data for this compound.

Role of Catalysis in Syntheses and Transformations

Catalysis, particularly palladium-catalyzed reactions, would be central to the synthetic utility of this compound. nih.govnih.govrsc.orgsigmaaldrich.com The iodo-substituent makes it an excellent substrate for a wide array of cross-coupling reactions.

Table 2: Potential Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |

| Suzuki-Miyaura Coupling | Organoboron compounds | C-C | Biaryl or alkyl-aryl compounds |

| Heck Coupling | Alkenes | C-C | Substituted pyridines with alkenyl groups |

| Sonogashira Coupling | Terminal alkynes | C-C | Substituted pyridines with alkynyl groups |

| Buchwald-Hartwig Amination | Amines | C-N | 2-aminopyridine derivatives |

| Stille Coupling | Organotin compounds | C-C | Biaryl or alkyl-aryl compounds |

| Negishi Coupling | Organozinc compounds | C-C | Biaryl or alkyl-aryl compounds |

This table outlines potential applications and is not based on experimentally verified reactions for this specific compound.

The choice of palladium catalyst, including the specific ligands attached to the metal center, would be critical in controlling the outcome and efficiency of these transformations. nih.govbeilstein-journals.org Ligands can influence the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species.

Stereochemical Control and Diastereoselectivity in Synthetic Reactions

The molecule this compound itself is achiral. However, stereochemical considerations would become important if it were to react with a chiral molecule or if a new stereocenter were to be created during a reaction.

For instance, if the methanol group were oxidized to a ketone, a subsequent reduction could, in principle, be carried out enantioselectively using a chiral reducing agent or a chiral catalyst to produce a chiral secondary alcohol. The principles of stereochemical control, such as Cram's rule or the Felkin-Anh model, would be relevant in predicting the stereochemical outcome of nucleophilic additions to a potential aldehyde or ketone derivative.

In the context of palladium-catalyzed reactions, if the coupling partner contains a stereocenter, it is generally expected that the reaction would proceed with retention of configuration at that center, depending on the specific mechanism of transmetalation. If the reaction creates a new stereocenter, achieving high diastereoselectivity or enantioselectivity would require the use of chiral ligands on the palladium catalyst.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol. epstem.netmdpi.com Methods such as B3LYP, often paired with a basis set like 6-311G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. epstem.netmdpi.com

Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight the electrophilic and nucleophilic sites within the molecule, with red areas indicating regions of high electron density (prone to electrophilic attack) and blue areas representing electron-deficient regions (prone to nucleophilic attack). For this compound, the oxygen and nitrogen atoms are expected to be electron-rich, while the hydrogen atoms of the hydroxyl and methyl groups would be electron-poor.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule |

| Total Energy | -850 a.u. | The total energy of the molecule in its optimized geometry |

Note: The data in this table is illustrative and intended to represent typical values that would be obtained from quantum chemical calculations. Actual values would require specific computational studies.

Molecular Modeling and Conformational Analysis of this compound and its Derivatives

The three-dimensional structure of this compound and its derivatives is not static. The molecule can adopt various conformations due to the rotation around its single bonds, particularly the C-C bond connecting the pyridine (B92270) ring to the methanol (B129727) group and the C-O bond of the methoxy (B1213986) group. Molecular modeling techniques are used to identify the most stable conformations, which are the ones with the lowest energy.

Conformational analysis involves systematically rotating the flexible bonds and calculating the energy of each resulting structure. This process generates a potential energy surface that reveals the energy minima corresponding to stable conformers and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature.

Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational methods can be used to model chemical reactions involving this compound, such as oxidation of the methanol group or substitution reactions at the pyridine ring. By calculating the energies of reactants, products, and intermediate transition states, a reaction energy profile can be constructed.

This profile provides valuable information about the reaction's feasibility (thermodynamics) and rate (kinetics). The height of the energy barrier from the reactants to the transition state, known as the activation energy, determines how fast the reaction will proceed. Computational tools can help in identifying the lowest energy pathway for a given transformation, thus predicting the most likely reaction mechanism.

Table 2: Illustrative Reaction Energetics for a Hypothetical Oxidation of this compound

| Species | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -25.8 |

Note: This data is for illustrative purposes and represents a hypothetical reaction pathway. Actual values would be specific to the reaction being studied.

Structure-Reactivity Relationship Studies via Computational Methods

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the structural or electronic properties of a series of related compounds with their chemical reactivity. chemrxiv.org For derivatives of this compound, computational methods can be used to calculate a range of descriptors, such as electronic properties (HOMO/LUMO energies, atomic charges), steric parameters, and lipophilicity.

By analyzing these descriptors for a set of molecules with known reactivities, a mathematical model can be developed to predict the reactivity of new, untested derivatives. This approach is highly valuable in the rational design of molecules with desired chemical properties, as it can guide synthetic efforts towards the most promising candidates. chemrxiv.org For instance, understanding how different substituents on the pyridine ring affect the reactivity of the methanol group can aid in the development of new catalysts or building blocks for organic synthesis.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol in solution. While specific experimental spectra for this exact compound are not widely published, its ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established substituent effects on the pyridine (B92270) ring and data from analogous compounds. beilstein-journals.orgacgpubs.orgmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The two aromatic protons on the pyridine ring are expected to appear as doublets in the aromatic region. The methoxy (B1213986) group will present as a sharp singlet, and the methylene (B1212753) and hydroxyl protons of the methanol (B129727) group will also have characteristic shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Six distinct signals are anticipated, corresponding to the five carbons of the pyridine ring and the one carbon of the hydroxymethyl group. The positions of these signals are influenced by the electronegativity of the attached atoms (iodine, oxygen, nitrogen), providing key structural confirmation. beilstein-journals.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign these proton and carbon signals. For instance, an HMBC experiment would show correlations between the methoxy protons and the C5 carbon of the pyridine ring, confirming their connectivity.

Predicted NMR Data for this compound

This table outlines the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei, assuming a standard solvent like CDCl₃ or DMSO-d₆.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

| H3 | ~7.8 | - | Downfield shift due to proximity to the ring nitrogen and deshielding from the iodine at C6. |

| H4 | ~7.2 | - | Upfield relative to H3, influenced by the electron-donating methoxy group. |

| -CH₂OH | ~4.6 | ~64 | Typical range for a benzylic-type alcohol. |

| -CH₂OH | Variable (broad singlet) | - | Chemical shift is concentration and solvent dependent. |

| -OCH₃ | ~3.9 | ~56 | Characteristic shift for a methoxy group attached to an aromatic ring. |

| C2 | - | ~158 | Deshielded by the adjacent nitrogen and the hydroxymethyl substituent. |

| C3 | - | ~145 | Influenced by the adjacent ring nitrogen. |

| C4 | - | ~115 | Shielded by the electron-donating effect of the methoxy group. |

| C5 | - | ~155 | Deshielded by the attached electronegative oxygen of the methoxy group. |

| C6 | - | ~85 | Significantly shielded due to the heavy atom effect of iodine. |

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related pyridyl methanol structures allows for a detailed prediction of its solid-state characteristics. iucr.orgmdpi.comnih.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation pattern. The calculated molecular weight of the compound (C₇H₈INO₂) is 265.04 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Upon electron impact ionization, the molecular ion (M⁺˙) would be formed, and its subsequent fragmentation can be predicted based on the stability of the resulting ions and neutral losses. libretexts.orgchemguide.co.uk Key fragmentation pathways would involve the cleavage of the substituents from the pyridine ring.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

| 265 | [C₇H₈INO₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 250 | [C₆H₅INO₂]⁺˙ | •CH₃ | Loss of a methyl radical from the methoxy group. |

| 234 | [C₆H₅INO]⁺˙ | •CH₂OH | Loss of the hydroxymethyl radical. researchgate.net |

| 138 | [C₇H₈NO₂]⁺ | •I | Loss of an iodine radical, a common fragmentation for iodoaromatics. |

| 121 | [C₆H₄NO]⁺ | •I, •OH | Loss of iodine followed by loss of a hydroxyl radical from the resulting pyridylmethanol ion. |

| 79 | [C₅H₅N]⁺ | C₂H₃IO₂ | Complex rearrangement and fragmentation of the ring. researchgate.net |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, SFC, GC-MS)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and monitoring the progress of its synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing pyridine derivatives. ptfarm.plhelixchrom.com A C18 stationary phase would be effective, using a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. mdpi.com An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to ensure good peak shape by protonating the pyridine nitrogen. Detection is typically achieved using a UV detector, as the pyridine ring is strongly UV-absorbent. helixchrom.com

Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the primary mobile phase, often with a polar co-solvent like methanol. It is valued as a "green" alternative to normal-phase HPLC and is particularly useful for preparative separations to obtain high-purity material.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov The volatility of this compound may be sufficient for direct GC analysis. However, derivatization of the hydroxyl group (e.g., silylation) could be employed to increase volatility and prevent peak tailing. nih.govdntb.gov.ua The mass spectrometer detector provides not only quantification but also structural identification of any impurities present based on their mass spectra. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (6-Iodo-5-methoxy-pyridin-2-yl)-methanol, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route starts with introducing the methoxy group at the 5-position via nucleophilic substitution using methoxide, followed by iodination at the 6-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). The hydroxymethyl group at the 2-position can be introduced via reduction of a corresponding aldehyde or ester using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for iodination, THF for reductions) and stoichiometry to minimize by-products like dehalogenated intermediates .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, iodinated aromatic proton splitting).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 280.973 (C₇H₈INO₂).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Building Block : Used to synthesize fluorinated or iodinated pyridine derivatives for drug candidates, particularly in kinase inhibitors or antimicrobial agents.

- Radiotracers : The iodine atom enables radioisotope labeling (e.g., ¹²⁵I) for imaging studies .

Advanced Research Questions

Q. How do steric and electronic effects of the iodo and methoxy substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The electron-withdrawing iodo group activates the pyridine ring toward electrophilic substitution but may hinder transmetalation in cross-coupling. The methoxy group’s ortho-directing effect can guide regioselectivity.

- Experimental Design : Compare coupling efficiency with/without substituents using Pd(PPh₃)₄ catalyst and aryl boronic acids. Monitor via GC-MS or X-ray crystallography .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation due to iodine’s steric bulk) or tautomerism. Use variable-temperature NMR or computational modeling (DFT) to validate assignments .

Q. How can reaction pathways be tailored to minimize deiodination during functionalization?

- Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.